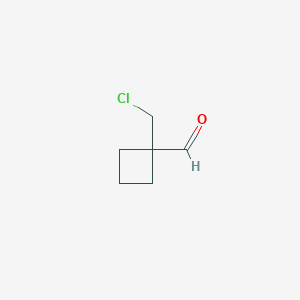

1-(Chloromethyl)cyclobutane-1-carbaldehyde

Description

Contextualization of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Research

Cyclobutane derivatives are increasingly recognized for their valuable role in medicinal chemistry and materials science. nih.govlifechemicals.com The four-membered ring imparts a unique three-dimensional geometry that can offer advantages in drug design, such as serving as a conformationally restricted scaffold. lifechemicals.com This rigidity can lead to improved metabolic stability and binding efficiency of drug candidates. nih.gov Although historically underutilized compared to other cyclic systems, advancements in synthetic methodologies have made cyclobutane-containing building blocks more accessible for research and development. nih.gov Consequently, a number of drugs and clinical candidates now incorporate this motif. lifechemicals.com

Significance of Chloromethyl and Carbaldehyde Functionalities in Synthetic Design

The two functional groups present in 1-(chloromethyl)cyclobutane-1-carbaldehyde, the chloromethyl and carbaldehyde groups, are cornerstones of synthetic organic chemistry due to their versatile reactivity.

The chloromethyl group (-CH₂Cl) is a reactive handle for introducing various functionalities. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbaldehyde group (-CHO), on the other hand, is a classic electrophilic center. The carbonyl carbon is readily attacked by a wide array of nucleophiles, including organometallic reagents, enolates, and amines. libretexts.org Furthermore, the aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a diverse range of other compound classes. The presence of both a nucleophilic substitution site (in the chloromethyl group) and an electrophilic center (in the carbaldehyde group) within the same molecule suggests a rich potential for intramolecular reactions to form bicyclic systems, as well as a platform for orthogonal chemical modifications.

Overview of the Research Landscape for Halogenated Cyclic Aldehydes

Halogenated aldehydes, in general, are important intermediates in organic synthesis. The presence of a halogen atom, particularly on the carbon alpha to the carbonyl group, can influence the reactivity of the aldehyde. For instance, α-halo aldehydes are precursors to various heterocyclic compounds and can undergo reactions like the Favorskii rearrangement. mdpi.com

The research landscape for halogenated cyclic aldehydes is diverse, with studies often focusing on their synthesis and subsequent transformations. The synthesis of such compounds can be challenging and often involves multi-step sequences. Their utility is demonstrated in the construction of complex molecular architectures, including natural products and pharmaceutically active molecules. While specific research on this compound is not prominent, the broader field of halogenated cyclic aldehydes suggests that it could be a valuable building block in synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOGZIERWPFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloromethyl Cyclobutane 1 Carbaldehyde

Strategic Design of Precursors for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane scaffold is a foundational step in the synthesis of the target compound. Due to the inherent ring strain of the four-membered ring, specialized methods are often required for its efficient formation. baranlab.org A variety of synthetic methods are available for creating cyclobutane derivatives, allowing for regioselective and stereoselective synthesis. researchgate.net

One of the most common and versatile methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. researchgate.netscribd.com This reaction typically involves the photochemical or thermal reaction of two alkene components to form the four-membered ring. baranlab.orgscribd.com For the synthesis of a 1,1-disubstituted cyclobutane precursor, a suitable strategy would involve the cycloaddition of an allene (B1206475) with an alkene or a ketene (B1206846) with an alkene.

Another powerful strategy is intramolecular cyclization . This can be achieved through various mechanisms, including radical cyclizations or transition metal-catalyzed reactions of appropriately functionalized acyclic precursors. For example, a 1,4-dihalide could undergo reductive cyclization to form the cyclobutane ring.

The table below summarizes some strategic approaches for the formation of the cyclobutane ring precursor.

| Method | Reactants | Conditions | Key Features |

| [2+2] Photocycloaddition | Two olefin units | Visible-light irradiation, photocatalyst (e.g., Iridium-based) | Forms two new C-C bonds; suitable for a wide array of functionalized olefins. researchgate.net |

| Thermal [2+2] Cycloaddition | Ketene and an alkene | Thermal conditions | Ketenes are highly reactive and can react with alkenes to form cyclobutanone (B123998) derivatives, which are versatile precursors. scribd.com |

| Intramolecular Cyclization | Halide-tethered styrenes | Copper hydride catalysis | Enables the synthesis of enantioenriched cyclobutanes. organic-chemistry.org |

| Ring Expansion | Cyclopropyl N-tosylhydrazone | Rhodium catalysis | A straightforward method for synthesizing monosubstituted cyclobutenes, which can be further functionalized and reduced. organic-chemistry.org |

Introduction of the Chloromethyl Moiety

Once the cyclobutane core is established, the next critical step is the introduction of the chloromethyl (-CH₂Cl) group. This can be approached through direct chloromethylation or, more commonly, by the conversion of a pre-existing functional group.

The direct introduction of a chloromethyl group onto an unactivated aliphatic ring is challenging. A more practical and common approach involves the conversion of a hydroxymethyl (-CH₂OH) group. A precursor such as (1-carbaldehydecyclobutyl)methanol or a protected version thereof would be ideal. The hydroxymethyl group can be readily converted to a chloromethyl group using a variety of standard chlorinating agents.

The Blanc chloromethylation is a well-known reaction for introducing a chloromethyl group onto aromatic rings using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. libretexts.orgdur.ac.uk While typically applied to aromatic systems, analogous conditions are harsh and may not be suitable for the more sensitive cyclobutane ring, potentially leading to side reactions or ring-opening. researchgate.netdur.ac.uk

A more controlled and selective method is the treatment of a primary alcohol precursor, such as (1-(hydroxymethyl)cyclobutyl)methanol, with a suitable chlorinating agent.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | Readily available; gaseous byproducts (SO₂, HCl) are easily removed. | Can be highly reactive; requires careful control of conditions. |

| Phosphorus Trichloride (PCl₃) | Typically used in an inert solvent | Effective for converting primary and secondary alcohols. | Stoichiometric amounts of phosphorus byproducts are formed. |

| Appel Reaction (PPh₃, CCl₄) | Mild conditions, neutral pH | High yields and stereochemical inversion (if applicable). | Generates stoichiometric triphenylphosphine (B44618) oxide byproduct. |

| Formaldehyde and HCl | Acidic conditions, Lewis acid catalyst (e.g., ZnCl₂) | Inexpensive reagents. | Primarily for aromatic substrates; harsh conditions can lead to byproducts like bis(chloromethyl) ether. libretexts.org |

The target molecule, 1-(chloromethyl)cyclobutane-1-carbaldehyde, is achiral as the C1 carbon is a quaternary center with two identical substituents not creating a stereocenter. However, if the cyclobutane ring contained other substituents, creating a chiral molecule, the stereochemical outcome of the chlorination step would be critical.

When converting a chiral precursor alcohol to the corresponding chloride, the reaction mechanism dictates the stereochemistry:

Sₙ2 Pathway: Reactions involving reagents like thionyl chloride (in the absence of pyridine) or the Appel reaction typically proceed with an inversion of configuration at the carbon center.

Sₙ1 Pathway: Reactions that proceed through a carbocation intermediate would lead to a racemic or diastereomeric mixture of products, as the nucleophile (chloride) can attack from either face of the planar carbocation.

Given the potential for ring strain to influence carbocation stability in a cyclobutane system, conditions favoring an Sₙ2 pathway are generally preferred for achieving stereochemical control in related chiral syntheses.

Elaboration of the Carbaldehyde Functionality

The final key transformation is the formation of the carbaldehyde (-CHO) group. This can be accomplished through either the oxidation of a primary alcohol or the reduction of a carboxylic acid or one of its derivatives.

The oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis. passmyexams.co.uk The key challenge is to prevent over-oxidation to the corresponding carboxylic acid. wikipedia.org This is typically achieved by using mild and selective oxidizing agents and by performing the reaction in the absence of water. wikipedia.orgmasterorganicchemistry.com A suitable precursor for this step would be (1-(chloromethyl)cyclobutyl)methanol.

Several reagents are well-suited for this selective oxidation.

| Oxidation Method | Reagent(s) | Typical Conditions | Key Features |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic temperatures (-78 °C) | High yields, avoids heavy metals, mild conditions. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, in solvents like CH₂Cl₂ | Mild, neutral conditions; broad functional group tolerance. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂ | A classic reagent for this transformation, but chromium-based. |

| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst | Environmentally benign primary oxidant (bleach); catalytic use of TEMPO. beilstein-journals.org |

An alternative strategy involves the partial reduction of a carboxylic acid or its derivative, such as an ester or an acid chloride. researchgate.net Direct reduction of a carboxylic acid to an aldehyde is difficult as the aldehyde is typically more reactive than the starting acid, leading to over-reduction to the primary alcohol. libretexts.orgquora.com Therefore, the reaction is usually performed on a modified substrate.

A plausible precursor for this route would be 1-(chloromethyl)cyclobutane-1-carboxylic acid.

The common strategies include:

Conversion to an Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a mild reducing agent. The Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) is a classic example. quora.com A more modern alternative is the use of a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive than LiAlH₄ and will stop at the aldehyde stage. libretexts.org

Conversion to an Ester: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester). The ester can then be reduced to the aldehyde at low temperatures (typically -78 °C) using diisobutylaluminium hydride (DIBAL-H). libretexts.orgquora.com The low temperature is crucial to prevent the aldehyde from undergoing further reduction.

| Method | Precursor | Reagent(s) | Key Features |

| Ester Reduction | 1-(chloromethyl)cyclobutane-1-carboxylic acid, methyl ester | Diisobutylaluminium hydride (DIBAL-H) | Performed at low temperature (-78 °C) to isolate the aldehyde. quora.com |

| Acid Chloride Reduction | 1-(chloromethyl)cyclobutane-1-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Uses a sterically hindered and less reactive hydride source. libretexts.org |

| Fukuyama Reduction | 1-(chloromethyl)cyclobutane-1-carboxylic acid | Converted to a thioester, then reduced with a silyl (B83357) hydride and a palladium catalyst. | A mild method for reducing carboxylic acids to aldehydes. quora.com |

Convergent and Divergent Synthetic Routes to the Title Compound

Convergent and divergent synthetic strategies offer versatile approaches to complex molecules from common intermediates. For this compound, a logical starting point for both strategies is a readily accessible, symmetrically substituted cyclobutane precursor, such as 1,1-cyclobutanedicarboxylic acid.

Convergent Synthetic Approach:

A plausible convergent synthesis would involve the preparation of key fragments that are then combined to form the final product. However, for a relatively small molecule like this compound, a more linear approach starting from a pre-formed cyclobutane ring is often more practical.

Divergent Synthetic Approach from 1,1-Cyclobutanedicarboxylic Acid:

A divergent strategy from a common precursor like 1,1-cyclobutanedicarboxylic acid could lead to a variety of 1,1-disubstituted cyclobutane derivatives, including the target aldehyde. This approach allows for the synthesis of a library of related compounds for further applications.

A potential divergent route commencing from 1,1-cyclobutanedicarboxylic acid is outlined below:

Scheme 1: Proposed Divergent Synthesis from 1,1-Cyclobutanedicarboxylic Acid

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1,1-Cyclobutanedicarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O (Wolff rearrangement) | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid |

| 2 | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid | 1. Reduction (e.g., BH₃·THF) 2. Protection of one hydroxyl group (e.g., TBDMSCl, imidazole) | 1-(Hydroxymethyl)-1-(protected hydroxymethyl)cyclobutane |

| 3 | 1-(Hydroxymethyl)-1-(protected hydroxymethyl)cyclobutane | 1. Chlorination (e.g., SOCl₂, pyridine) 2. Deprotection (e.g., TBAF) | 1-(Chloromethyl)cyclobutane-1-methanol |

| 4 | 1-(Chloromethyl)cyclobutane-1-methanol | Oxidation (e.g., PCC, DMP, or Swern oxidation) | This compound |

This is an interactive data table. You can sort and filter the data.

This multi-step synthesis begins with the homologation of one of the carboxylic acid groups of 1,1-cyclobutanedicarboxylic acid via an Arndt-Eistert reaction. Subsequent selective protection and functional group interconversions would yield the target aldehyde. The key challenge in this route lies in the selective manipulation of the two identical functional groups in the starting material.

An alternative, more direct divergent approach could involve the mono-reduction of a derivative of 1,1-cyclobutanedicarboxylic acid, followed by chlorination and oxidation.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is crucial for improving efficiency, reducing step counts, and accessing compounds that are difficult to prepare using traditional methods. For this compound, two promising novel approaches are [2+2] cycloaddition reactions and the ring-opening of bicyclo[1.1.0]butane derivatives.

[2+2] Cycloaddition Strategy:

The [2+2] cycloaddition is a powerful tool for the direct formation of cyclobutane rings. A potential route to the target molecule could involve the cycloaddition of a ketene acetal (B89532) with an appropriately substituted alkene, followed by functional group transformations.

Scheme 2: Proposed [2+2] Cycloaddition Route

| Step | Reaction | Reactants | Product |

| 1 | [2+2] Cycloaddition | 1,1-Dichloroethene and Ketene diethyl acetal | 2,2-Dichloro-1,1-diethoxycyclobutane |

| 2 | Functional Group Transformation | 2,2-Dichloro-1,1-diethoxycyclobutane with n-BuLi, then H₂O | 1-Ethoxy-2-chlorocyclobutene-1-carbaldehyde |

| 3 | Reduction and Chlorination | 1-Ethoxy-2-chlorocyclobutene-1-carbaldehyde with 1. NaBH₄ 2. SOCl₂ | 1-(Chloromethyl)-2-chlorocyclobutene |

| 4 | Hydrolysis | 1-(Chloromethyl)-2-chlorocyclobutene with aqueous acid | 3-(Chloromethyl)cyclobutanone |

| 5 | Formylation | 3-(Chloromethyl)cyclobutanone with a formylating agent (e.g., via a Shapiro or Wittig reaction sequence) | This compound |

This is an interactive data table. You can sort and filter the data.

This pathway constructs the cyclobutane ring early in the synthesis. The subsequent steps would focus on the challenging task of introducing the second substituent at the C1 position and adjusting the oxidation state of the functional groups.

Ring-Opening of Bicyclo[1.1.0]butanes (BCBs):

Bicyclo[1.1.0]butanes are highly strained molecules that can undergo ring-opening reactions to provide access to a variety of functionalized cyclobutanes. This strategy offers a novel entry to 1,1-disubstituted cyclobutanes.

A hypothetical route could involve the synthesis of a suitable bicyclo[1.1.0]butane precursor followed by a radical or polar ring-opening reaction.

Scheme 3: Proposed Bicyclo[1.1.0]butane Ring-Opening Route

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Synthesis of BCB precursor | 1,3-Dihalocyclobutane | Strong base (e.g., n-BuLi) | Bicyclo[1.1.0]butane |

| 2 | Functionalization of BCB | Bicyclo[1.1.0]butane | 1. Carboxylation (e.g., CO₂, then H₃O⁺) | Bicyclo[1.1.0]butane-1-carboxylic acid |

| 3 | Ring-Opening | Bicyclo[1.1.0]butane-1-carboxylic acid | Radical initiator (e.g., AIBN), CCl₄ | 1-(Trichloromethyl)cyclobutane-1-carboxylic acid |

| 4 | Reduction and Chlorination | 1-(Trichloromethyl)cyclobutane-1-carboxylic acid | 1. Reduction (e.g., LiAlH₄) 2. Selective chlorination (e.g., Appel reaction) | 1,1-Bis(chloromethyl)cyclobutane |

| 5 | Selective Oxidation | 1,1-Bis(chloromethyl)cyclobutane | Selective oxidation of one chloromethyl group | This compound |

This is an interactive data table. You can sort and filter the data.

This innovative approach leverages the high reactivity of BCBs to install the initial functionality. The main challenges would be the controlled functionalization of the BCB and the selective transformation of the resulting intermediates.

Chemical Reactivity and Transformation Pathways of 1 Chloromethyl Cyclobutane 1 Carbaldehyde

Reactions Involving the Chloromethyl Group

The primary alkyl chloride functionality in 1-(chloromethyl)cyclobutane-1-carbaldehyde is susceptible to a range of reactions typical for haloalkanes, including nucleophilic substitution, elimination, and radical processes.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carbaldehyde group can influence the rate of nucleophilic substitution at the chloromethyl carbon. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The proximity of the chloromethyl and carbaldehyde groups allows for intramolecular reactions, leading to the formation of bicyclic structures. For instance, in the presence of a suitable reagent that can convert the aldehyde into a nucleophilic center, intramolecular cyclization can occur. One such example is the formation of a bicyclo[2.1.1]hexane skeleton, a structural motif present in some natural products and of interest in medicinal chemistry. rsc.orgnuph.edu.ua This transformation can be envisioned to proceed through the formation of an enolate or a related nucleophilic species from the carbaldehyde, which then displaces the chloride ion.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | 1. Protecting group for aldehyde (e.g., acetal (B89532) formation) 2. Strong, non-nucleophilic base (e.g., LDA) 3. Deprotection | Bicyclo[1.1.1]pentan-1-ol derivative | Intramolecular cyclization |

| This compound | Lewis acid (e.g., TiCl(_4)) | 2-Oxabicyclo[2.1.1]hexane derivative | Intramolecular Prins-type reaction |

The chloromethyl group readily participates in intermolecular coupling reactions with various nucleophiles. These reactions are fundamental for building more complex molecular architectures. For instance, organometallic reagents such as Grignard reagents or organocuprates can displace the chloride to form a new carbon-carbon bond. Similarly, amines, alkoxides, and thiolates can be employed to introduce nitrogen, oxygen, and sulfur functionalities, respectively. The principles of such reactions are well-established for alpha-chloro carbonyl compounds. nih.govacs.org

| Nucleophile | Reagent/Conditions | Product Type |

| Grignard Reagent (R-MgBr) | Ether or THF | 1-(Alkyl-methyl)cyclobutane-1-carbaldehyde |

| Organocuprate (R(_2)CuLi) | Ether or THF, low temperature | 1-(Alkyl-methyl)cyclobutane-1-carbaldehyde |

| Amine (R(_2)NH) | Base (e.g., K(_2)CO(_3)), solvent (e.g., CH(_3)CN) | 1-((Dialkylamino)methyl)cyclobutane-1-carbaldehyde |

| Alkoxide (RO) | Corresponding alcohol, base (e.g., NaH) | 1-((Alkoxy)methyl)cyclobutane-1-carbaldehyde |

| Thiolate (RS) | Base (e.g., NaOH), solvent (e.g., EtOH) | 1-((Alkylthio)methyl)cyclobutane-1-carbaldehyde |

Elimination Reactions Leading to Olefinic Species

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydrochlorination) to form an exocyclic methylene (B1212753) group. The presence of a hydrogen atom on the carbon adjacent to the chloromethyl group (the cyclobutane (B1203170) ring) is a prerequisite for this E2-type elimination. The strain of the cyclobutane ring can influence the facility of this reaction. reddit.com

The product, 1-(formyl)cyclobutylidenemethane, is a reactive α,β-unsaturated aldehyde, which can serve as a versatile intermediate for further synthetic transformations, such as Michael additions and Diels-Alder reactions.

Radical Reactions and Their Synthetic Utility

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photochemically. The resulting primary radical can participate in various synthetic transformations. For instance, radical cyclization onto an internal or external π-system is a powerful method for the construction of cyclic and bicyclic systems. rsc.org Photochemical reactions, such as [2+2] cycloadditions, could also be explored, leveraging the presence of the carbonyl group which can act as a photosensitizer. wikipedia.orgyoutube.comaklectures.comresearchgate.net

Transformations of the Carbaldehyde Functionality

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a wide array of transformations. libretexts.org

These transformations include, but are not limited to:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as chromic acid, potassium permanganate, or milder reagents like Tollens' reagent. organic-chemistry.orgyoutube.comchemistrysteps.comlibretexts.orgorgoreview.com

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). libretexts.orgchemguide.co.uklibretexts.org

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins, respectively.

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, providing a route to various substituted cyclobutane derivatives with exocyclic double bonds. rsc.orgchemistrysteps.com

Reductive Amination: Reaction with an amine in the presence of a reducing agent can lead to the formation of a new carbon-nitrogen bond, yielding an amine.

Acetal Formation: The aldehyde can be protected as an acetal by reacting with an alcohol in the presence of an acid catalyst, which is often a necessary step to prevent unwanted reactions at the aldehyde group while performing transformations on the chloromethyl moiety.

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Oxidation | CrO(_3), H(_2)SO(_4), acetone (B3395972) (Jones reagent) | Carboxylic acid |

| Reduction | NaBH(_4), MeOH | Primary alcohol |

| Grignard Addition | R-MgBr, Et(_2)O, then H(_3)O | Secondary alcohol |

| Wittig Reaction | Ph(_3)P=CHR, THF | Alkene |

| Reductive Amination | R(_2)NH, NaBH(_3)CN, MeOH | Amine |

| Acetal Formation | R'OH (2 eq.), H catalyst | Acetal |

Aldehyde Condensation Reactions for C-C Bond Formation

Aldehyde condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org For this compound, the aldehyde group can act as an electrophile, reacting with enolates or other nucleophiles.

A classic example is the Aldol (B89426) condensation . In a crossed aldol condensation, this compound would serve as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base. wikipedia.org This is because the α-carbon of this compound lacks a hydrogen atom, making it unable to form an enolate itself. stackexchange.com The reaction would proceed via nucleophilic addition of the enolate to the carbonyl carbon of this compound, followed by dehydration to yield an α,β-unsaturated carbonyl compound.

Table 1: Plausible Aldol Condensation Partners and Products

| Enolate Source (Nucleophile) | Base Catalyst | Expected Product |

| Acetone | NaOH | 4-(1-(chloromethyl)cyclobutyl)-3-buten-2-one |

| Cyclohexanone | LDA | 2-((1-(chloromethyl)cyclobutyl)methylene)cyclohexan-1-one |

| Acetaldehyde | EtONa | 3-(1-(chloromethyl)cyclobutyl)propenal |

Other condensation reactions, such as the Knoevenagel and Perkin reactions, are also conceivable, where the aldehyde reacts with active methylene compounds or acid anhydrides, respectively.

Cycloaddition Reactions Involving the Carbaldehyde Group

The carbonyl group of an aldehyde can participate as a 2π component in various cycloaddition reactions, leading to the formation of heterocyclic rings. wikipedia.org

In a [3+2] cycloaddition, the aldehyde would react with a 1,3-dipole. For instance, reaction with a nitrile oxide (generated in situ from an oxime) could yield a 1,4,2-dioxazole (B14750496) ring system. Similarly, reaction with a diazoalkane could lead to the formation of an oxadiazoline, which might subsequently lose nitrogen to form an epoxide.

The aldehyde group can act as a dienophile in a hetero-Diels-Alder reaction, particularly when activated by a Lewis acid. organic-chemistry.org Reaction with an electron-rich diene, such as Danishefsky's diene, would be expected to form a dihydropyran ring. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric bulk of the cyclobutane ring and the electronic nature of the diene.

Table 2: Potential Diels-Alder Reactions of this compound

| Diene | Catalyst | Expected Product Type |

| 2,3-Dimethyl-1,3-butadiene | ZnCl₂ | Dihydropyran |

| 1-Methoxy-1,3-butadiene | BF₃·OEt₂ | Dihydropyran |

| Cyclopentadiene | AlCl₃ | Fused bicyclic ether |

Multicomponent reactions involving the aldehyde, such as the Povarov reaction (a formal aza-Diels-Alder reaction), could also be envisioned. nih.gov In such a reaction, this compound would react with an aniline (B41778) and an alkene to form a tetrahydroquinoline derivative.

Rearrangement Reactions Influenced by the Carbaldehyde Group

The presence of the aldehyde and the strained cyclobutane ring could lead to interesting rearrangement reactions. For instance, under acidic conditions, protonation of the carbonyl oxygen could facilitate a Wagner-Meerwein type rearrangement of the cyclobutane ring, potentially leading to a cyclopentanone (B42830) derivative. msu.edu This would be driven by the release of ring strain.

Another possibility is a tandem reaction involving the chloromethyl group. For example, intramolecular nucleophilic attack by the carbonyl oxygen on the carbon bearing the chlorine could, in principle, lead to a bicyclic oxetane (B1205548) intermediate, which could then undergo further rearrangement.

Reactivity of the Cyclobutane Core

The cyclobutane ring in this compound is inherently strained and can undergo reactions that lead to ring-opening or ring expansion. pharmaguideline.com

Ring-opening: Hydrogenation of the cyclobutane ring over a suitable catalyst like palladium or platinum would lead to the opening of the ring to form a branched-chain alkane. pharmaguideline.com

Ring expansion/contraction: As mentioned, acid-catalyzed rearrangement could lead to ring expansion to a cyclopentanone. Conversely, photochemical reactions or reactions involving radical intermediates might lead to ring contraction to cyclopropane (B1198618) derivatives, as has been observed for other cyclobutane systems. acs.orgrsc.org

The presence of both the aldehyde and chloromethyl substituents on the same carbon atom (a quaternary center) provides steric hindrance, which can influence the rates and outcomes of reactions at both the carbonyl group and the cyclobutane ring itself.

Ring Expansion Strategies

Ring expansion of cyclobutane derivatives is a thermodynamically favorable process, driven by the release of inherent ring strain to form a more stable five-membered ring. echemi.commasterorganicchemistry.com For this compound, such transformations typically proceed through a carbocation intermediate adjacent to the ring, which triggers a rearrangement.

A primary strategy involves the conversion of the aldehyde group into a functional group that can facilitate the formation of an exocyclic carbocation. For instance, reduction of the aldehyde to a primary alcohol, followed by conversion to an amine and subsequent diazotization (a Tiffeneau-Demjanov type rearrangement), can generate the necessary carbocation. The migration of one of the endocyclic C-C bonds to this carbocationic center results in the expansion of the cyclobutane to a cyclopentanone ring. The relief of angle strain from approximately 90° in cyclobutane to closer to the ideal 109.5° in cyclopentane (B165970) is a significant driving force for this process. masterorganicchemistry.com

| Initial Functional Group | Reagents for Carbocation Formation | Intermediate | Product of Ring Expansion |

| Aldehyde | 1. NH2OH; 2. H2/Pd; 3. HNO2 | Exocyclic Diazonium Salt | 2-(Chloromethyl)cyclopentan-1-one |

| Aldehyde | 1. MeMgBr; 2. H3O+; 3. SOCl2 | Secondary Chloride | 2-(Chloromethyl)-2-methylcyclopentan-1-one |

| Aldehyde | 1. NaBH4; 2. TsCl, Pyridine | Primary Tosylate | 2-(Chloromethyl)cyclopentan-1-one |

This table presents hypothetical ring expansion strategies based on established chemical principles.

Ring Contraction Methodologies

While less common than expansion, ring contraction of cyclobutane systems can be achieved under specific conditions to yield highly strained cyclopropane derivatives. wikipedia.orgresearchgate.net These reactions are valuable for synthesizing complex molecules where a three-membered ring is a key structural motif.

One potential pathway for the ring contraction of this compound involves a Favorskii-type rearrangement. This would first require oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with diazomethane (B1218177) to form an α-diazoketone. Photolytic or thermal Wolff rearrangement of this intermediate would lead to a ketene (B1206846), which could be trapped by water or an alcohol to yield a cyclopropanecarboxylic acid or ester derivative, respectively. wikipedia.orgntu.ac.uk An alternative, though more complex, route could involve converting the starting material into a suitable α-haloketone, which could then undergo a classic Favorskii rearrangement upon treatment with a base. wikipedia.org

| Starting Material Derivative | Key Rearrangement | Reagents | Product of Ring Contraction |

| 1-(Chloromethyl)cyclobutane-1-carbonyl chloride | Wolff Rearrangement | 1. CH2N2; 2. Ag2O, H2O | 1-(Chloromethyl)cyclopropane-1-carboxylic acid |

| 2-Bromo-1-(1-(chloromethyl)cyclobutyl)ethan-1-one | Favorskii Rearrangement | NaOMe | Methyl 1-(chloromethyl)cyclopropane-1-carboxylate |

This table outlines theoretical ring contraction pathways for derivatives of the title compound.

Investigations of Transannular Interactions

Transannular interactions refer to steric crowding between substituents on non-adjacent atoms across a ring. wikipedia.org These interactions are a significant source of strain in medium-sized rings (8-11 atoms). However, in small rings like cyclobutane, classical transannular strain is not a factor due to the ring's limited size. wikipedia.org The primary sources of instability in the cyclobutane ring are angle strain (deviation from the ideal 109.5° bond angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.comlumenlearning.com

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to partially alleviate torsional strain. lumenlearning.comnih.gov For this compound, the two substituents are attached to the same carbon atom. This arrangement precludes direct 1,3-transannular interactions. The conformational dynamics would be influenced by the steric bulk of the chloromethyl and aldehyde groups, which would likely prefer pseudo-equatorial positions in the puckered ring to minimize steric interactions with the hydrogen atoms on adjacent carbons. The investigation of this molecule would therefore focus on quantifying the inherent ring strain rather than transannular effects.

| Type of Strain | Relevance to this compound | Consequence |

| Angle Strain | High | C-C-C bond angles are compressed to ~88°, far from the ideal 109.5°. This is a major source of instability. nih.gov |

| Torsional Strain | Moderate | The puckered conformation reduces, but does not eliminate, the eclipsing of C-H bonds on adjacent carbons. lumenlearning.com |

| Transannular Strain | Not Applicable | The ring is too small for atoms on opposite sides to interact sterically. wikipedia.org |

Catalytic Methodologies for Modulating Reactivity

Catalysis offers powerful tools for controlling the reactivity of this compound, enabling transformations that may be difficult to achieve through stoichiometric methods. Lewis acid and N-Heterocyclic Carbene (NHC) catalysis are particularly relevant for modulating the behavior of the aldehyde functional group.

Lewis Acid Catalysis in Transformations of the Title Compound

Lewis acids function by coordinating to the lone pair of electrons on the carbonyl oxygen of the aldehyde. wikipedia.org This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. wikipedia.orgnih.gov This activation strategy is highly effective for promoting reactions at the aldehyde in the presence of the less reactive chloromethyl group.

For example, a Lewis acid like titanium tetrachloride (TiCl4) or boron trifluoride (BF3) can catalyze the addition of silyl (B83357) enol ethers (a Mukaiyama aldol reaction) or trimethylsilyl (B98337) cyanide to the aldehyde group under mild conditions. wikipedia.org Such catalysts can also impart stereoselectivity in certain reactions, depending on the formation of a rigid, chelated intermediate. wikipedia.org

| Reaction Type | Lewis Acid Catalyst | Nucleophile | Expected Product |

| Mukaiyama Aldol | TiCl4 | Silyl enol ether of acetone | 4-Hydroxy-4-(1-(chloromethyl)cyclobutyl)butan-2-one |

| Cyanosilylation | ZnI2 | Trimethylsilyl cyanide (TMSCN) | 2-(1-(Chloromethyl)cyclobutyl)-2-((trimethylsilyl)oxy)acetonitrile |

| Diels-Alder | AlCl3 | Butadiene | 1-(1-(Chloromethyl)cyclobutyl)cyclohex-3-ene-1-carbaldehyde (Aldehyde acts as dienophile) |

N-Heterocyclic Carbene (NHC) Catalysis in Systems with Chloromethyl Groups

N-Heterocyclic carbenes are organocatalysts that can reverse the intrinsic electrophilic nature of an aldehyde's carbonyl carbon, a concept known as "umpolung". nih.govnih.gov The NHC adds to the aldehyde to form a nucleophilic Breslow intermediate. nih.gov This intermediate can then react with a variety of electrophiles in reactions such as the Stetter reaction (addition to a Michael acceptor) or benzoin (B196080) additions.

The chloromethyl group in this compound would likely be compatible with many NHC-catalyzed transformations, acting as a spectator moiety. However, a key consideration is the basic conditions often required to generate the NHC from its precursor salt (e.g., an imidazolium (B1220033) salt). youtube.com These basic conditions could potentially lead to side reactions with the chloromethyl group, such as elimination or substitution, competing with the desired catalytic cycle. Therefore, careful selection of the base and reaction conditions is crucial for successful application of NHC catalysis.

| NHC-Catalyzed Reaction | Electrophile | Base for NHC Generation | Potential Product |

| Stetter Reaction | Methyl vinyl ketone | DBU | 2-(1-(Chloromethyl)cyclobutanecarbonyl)pentan-4-one |

| Homoenolate Annulation | Cinnamaldehyde | K2CO3 | Dihydropyranone derivative |

| Benzoin Addition | Benzaldehyde | Et3N | 2-(1-(Chloromethyl)cyclobutyl)-2-hydroxy-1-phenylethan-1-one |

This table illustrates potential applications of NHC catalysis, noting the importance of base selection.

Transition Metal Catalysis for Selective Transformations

The selective functionalization of this compound is a nuanced challenge due to the presence of two distinct reactive sites. However, the judicious application of transition metal catalysts, particularly those based on palladium and rhodium, can achieve a high degree of chemoselectivity, allowing for the targeted modification of either the chloromethyl or the carbaldehyde group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of the chloromethyl group. Despite the steric hindrance of the neopentyl-like chloride, appropriate ligand selection can facilitate oxidative addition to the palladium(0) center, initiating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often crucial in promoting the reactivity of such sterically demanding alkyl halides. This approach opens the door to a variety of coupling reactions:

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling the chloromethyl group with an organoboron reagent. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: The coupling with a terminal alkyne would lead to the corresponding alkynylated cyclobutane, a valuable building block for further transformations.

Buchwald-Hartwig Amination: This powerful method would allow for the formation of a carbon-nitrogen bond, providing access to a range of substituted amines.

While the aldehyde functionality can be sensitive to the basic conditions often employed in these cross-coupling reactions, careful optimization of the base and reaction temperature can mitigate side reactions, preserving the aldehyde for subsequent manipulations.

Conversely, rhodium catalysts are well-known for their ability to mediate a range of transformations involving aldehydes. These reactions often proceed through different mechanistic pathways than those of palladium, allowing for orthogonal reactivity.

Decarbonylation: Rhodium complexes, such as Wilkinson's catalyst, are highly effective in promoting the decarbonylation of aldehydes to the corresponding alkanes. In the case of this compound, this would yield chloromethylcyclobutane, selectively removing the aldehyde functionality while leaving the chloromethyl group intact for further functionalization. The chemoselectivity of such a process is plausible, as rhodium catalysts have been shown to selectively decarbonylate ketones in the presence of aldehydes in related systems.

Hydroacylation: This atom-economical reaction involves the addition of the aldehydic C-H bond across an unsaturated bond, such as that of an alkene or alkyne. While this is an intermolecular process, it highlights the ability of rhodium to activate the aldehyde C-H bond, suggesting potential for other transformations at this site.

The selective transformation of either the chloromethyl or the carbaldehyde group of this compound using transition metal catalysis provides a powerful strategy for the synthesis of highly functionalized and structurally diverse cyclobutane derivatives. The choice of catalyst and reaction conditions is paramount in dictating the outcome of these transformations, enabling a high degree of control over the molecular architecture.

Interactive Data Table: Potential Transition Metal-Catalyzed Transformations of this compound

| Functional Group Targeted | Reaction Type | Catalyst System (Example) | Coupling Partner/Reagent | Expected Product |

| Chloromethyl | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Arylboronic acid | 1-(Arylmethyl)cyclobutane-1-carbaldehyde |

| Chloromethyl | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal alkyne | 1-(Alkynylmethyl)cyclobutane-1-carbaldehyde |

| Chloromethyl | Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | Amine | 1-(Aminomethyl)cyclobutane-1-carbaldehyde |

| Carbaldehyde | Decarbonylation | RhCl(PPh₃)₃ | - | Chloromethylcyclobutane |

| Carbaldehyde | Hydroacylation | [Rh(cod)Cl]₂ / dppb | Alkene | 1-(Chloromethyl)-1-(alkanoyl)cyclobutane |

Applications of 1 Chloromethyl Cyclobutane 1 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Molecular Architectures

1-(Chloromethyl)cyclobutane-1-carbaldehyde embodies a bifunctional building block, offering two distinct points for chemical modification. The aldehyde group serves as a versatile handle for a wide array of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations. These reactions allow for the introduction of diverse substituents and the extension of the carbon chain. Simultaneously, the chloromethyl group acts as an electrophilic site, susceptible to nucleophilic substitution by a variety of heteroatomic and carbon-based nucleophiles.

The strategic combination of these two functional groups on a strained four-membered ring allows for sequential or tandem reactions to construct intricate molecular frameworks. The inherent ring strain of the cyclobutane (B1203170) core can also be harnessed in ring-opening or ring-expansion reactions, providing access to a broader range of acyclic and larger cyclic systems. nih.gov This dual reactivity, coupled with the rigid cyclobutane scaffold, makes this compound a potentially valuable precursor for the synthesis of a wide range of organic molecules, from pharmaceuticals to materials science.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Grignard Reaction | Secondary alcohols |

| Aldehyde | Wittig Reaction | Alkenes |

| Aldehyde | Reductive Amination | Amines |

| Chloromethyl | Nucleophilic Substitution | Ethers, amines, thioethers |

| Both | Tandem Reactions | Bicyclic compounds |

Synthesis of Complex Polycyclic and Spirocyclic Compounds

The construction of polycyclic and spirocyclic frameworks is a significant endeavor in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. This compound is a promising starting material for the synthesis of such complex structures.

Polycyclic Systems: Intramolecular reactions are a powerful tool for the synthesis of polycyclic compounds. For instance, the aldehyde functionality of this compound could be converted to a nucleophilic species, which could then undergo an intramolecular cyclization by attacking the electrophilic chloromethyl group. Alternatively, a tandem reaction sequence, such as an initial intermolecular reaction at the aldehyde followed by an intramolecular cyclization involving the chloromethyl group, could lead to the formation of fused or bridged ring systems. The synthesis of cyclobutane-fused polycycles has been achieved through various methods, including visible-light-induced dearomatization of indole (B1671886) derivatives. rsc.org

Spirocyclic Systems: Spirocycles, compounds containing two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. niscpr.res.in The quaternary carbon atom of this compound makes it an ideal precursor for spirocyclic compounds. For example, a double nucleophilic addition to the aldehyde group, followed by a ring-closing reaction involving the chloromethyl group, could generate a spirocyclic system. Furthermore, the cyclobutane ring itself can be a part of a spirocyclic framework, and methods for the synthesis of spiro-annulated cyclobutane derivatives have been developed. niscpr.res.in

Precursor for the Construction of Nitrogen- and Oxygen-Containing Heterocycles

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense importance in medicinal chemistry and materials science. The bifunctional nature of this compound provides a convenient entry point for the synthesis of a variety of heterocycles.

Nitrogen-Containing Heterocycles: The aldehyde group can readily react with primary amines to form imines, which can then undergo intramolecular cyclization with the chloromethyl group to yield nitrogen-containing heterocycles such as azetidines, pyrrolidines, or piperidines, depending on the nature of the amine and the reaction conditions. Reductive amination of the aldehyde followed by intramolecular N-alkylation of the resulting amine would provide another route to these important heterocyclic systems.

Oxygen-Containing Heterocycles: Similarly, the aldehyde can be reduced to a primary alcohol. Subsequent intramolecular Williamson ether synthesis, where the alkoxide attacks the chloromethyl group, would lead to the formation of oxygen-containing heterocycles like oxetanes or tetrahydrofurans. The synthesis of such strained ethers can be a challenging task, and this approach offers a potentially efficient route.

Contributions to Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. While this compound is achiral, its reactions can be controlled to produce chiral products with high stereoselectivity.

The aldehyde group is a key site for asymmetric transformations. The use of chiral catalysts or reagents in reactions such as aldol (B89426) additions, allylation, or reduction of the aldehyde can lead to the formation of chiral secondary alcohols with high enantiomeric excess. These chiral alcohols can then serve as valuable intermediates for the synthesis of more complex chiral molecules.

Furthermore, the cyclobutane ring itself can possess stereocenters. Diastereoselective reactions can be designed to control the relative stereochemistry of substituents on the cyclobutane ring. For example, a nucleophilic addition to the aldehyde could proceed with facial selectivity influenced by the steric bulk of the chloromethyl group or other substituents. The development of stereocontrolled synthesis and functionalization of cyclobutanes is an active area of research. nih.gov

Facilitation of New Synthetic Methodologies and Reaction Discoveries

The unique combination of functional groups and the strained ring system in this compound could inspire the development of novel synthetic methodologies. The proximity of the electrophilic chloromethyl group and the versatile aldehyde functionality may enable unique tandem or cascade reactions that are not possible with simpler monofunctional substrates.

For instance, a reaction could be designed where a single reagent interacts with both the aldehyde and the chloromethyl group simultaneously, leading to a complex transformation in a single step. The inherent ring strain of the cyclobutane could also be exploited in novel ring-opening or ring-rearrangement reactions, potentially catalyzed by transition metals or Lewis acids, to generate structurally diverse products. The study of the reactivity of such functionalized cyclobutanes could lead to the discovery of new and unexpected chemical transformations. researchgate.net

Potential as a Synthetic Intermediate for Specialized Chemical Entities

Given its versatile reactivity, this compound holds potential as a key intermediate in the synthesis of specialized chemical entities. In drug discovery, the rigid cyclobutane scaffold can be used to constrain the conformation of a molecule, which can lead to increased potency and selectivity for a biological target. The ability to introduce diverse functional groups through the aldehyde and chloromethyl handles allows for the creation of a library of compounds for biological screening.

In materials science, the incorporation of the rigid and compact cyclobutane unit can influence the physical properties of polymers and other materials. The functional groups of this compound could be used to attach the molecule to a polymer backbone or to create cross-linked networks. The development of synthetic routes to access complex cyclobutane-containing natural products is an area of ongoing research, highlighting the importance of such building blocks. researchgate.netrsc.org

Theoretical and Spectroscopic Investigations of 1 Chloromethyl Cyclobutane 1 Carbaldehyde

Computational Studies on Electronic Structure and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For 1-(Chloromethyl)cyclobutane-1-carbaldehyde, these methods can offer insights into its stability, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. nih.gov For this compound, DFT calculations would likely be employed to determine the optimized geometry, bond lengths, and bond angles. These calculations can also provide information on the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule.

A key aspect of DFT studies on substituted cyclobutanes is the determination of the most stable conformation. illinois.edu The puckered nature of the cyclobutane (B1203170) ring, combined with the steric and electronic effects of the chloromethyl and carbaldehyde substituents, leads to various possible conformers. dalalinstitute.com DFT calculations can be used to compute the relative energies of these conformers, identifying the global minimum energy structure. illinois.edu

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.55 Å |

| C-CHO bond length | ~1.51 Å |

| C-CH2Cl bond length | ~1.54 Å |

| C=O bond length | ~1.21 Å |

| C-Cl bond length | ~1.79 Å |

| Ring pucker angle | ~20-30° |

Note: These are estimated values based on typical DFT calculations for similar substituted cyclobutane systems. Actual values would require specific calculations for this molecule.

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. acs.org For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or substitution reactions at the chloromethyl group.

By modeling the transition states and intermediates, chemists can predict the most likely reaction pathways and the associated energy barriers. beilstein-journals.org For instance, the reaction of this aldehyde with a nucleophile would proceed through a tetrahedral intermediate, and computational modeling can provide the energy profile for this process. Similarly, the mechanism of substitution of the chlorine atom can be investigated, determining whether it follows an SN1 or SN2 pathway. DFT calculations have been successfully used to disclose the mechanisms for the stereoselective synthesis of cyclobutanes. acs.org

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. dalalinstitute.com The presence of substituents significantly influences the conformational preferences of the ring. In this compound, the bulky chloromethyl and carbaldehyde groups attached to the same carbon atom will have a profound effect on the ring's geometry and the orientation of the substituents.

Conformational analysis of such systems often involves scanning the potential energy surface by systematically changing key dihedral angles. illinois.edu This allows for the identification of all stable conformers and the energy barriers between them. The substituents can adopt either axial or equatorial positions relative to the puckered ring, and their relative energies determine the conformational equilibrium. For monosubstituted cyclobutanes, the equatorial position is generally favored to minimize steric interactions. researchgate.net However, for a 1,1-disubstituted cyclobutane, the interplay of steric and electronic effects is more complex.

Spectroscopic Characterization Methodologies in Structural Validation

Spectroscopic techniques are indispensable for the experimental validation of molecular structures. A combination of NMR, IR, and Raman spectroscopy would be essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. The aldehydic proton would appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The protons of the chloromethyl group would also give a singlet, typically in the range of 3.5-4.0 ppm. The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other, appearing in the aliphatic region (around 1.5-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment (1H for CHO, 2H for CH₂Cl, and 6H for the cyclobutane ring).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (around 200 ppm). The carbon bearing the chlorine atom would appear around 40-50 ppm. The quaternary carbon of the cyclobutane ring to which the substituents are attached would be identifiable, and the other three carbons of the ring would appear in the aliphatic region (typically 15-40 ppm).

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CHO | 9.0 - 10.0 | 195 - 205 |

| -CH₂Cl | 3.5 - 4.0 | 40 - 50 |

| >C(CHO)(CH₂Cl) | - | 50 - 60 |

| Ring -CH₂- (alpha) | 2.0 - 2.8 | 25 - 35 |

| Ring -CH₂- (beta) | 1.5 - 2.2 | 15 - 25 |

Note: These are estimated chemical shift ranges based on typical values for the respective functional groups and the cyclobutane moiety.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Another characteristic band would be the C-H stretch of the aldehyde proton, which usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclobutane ring and the chloromethyl group would be found in the 2850-3000 cm⁻¹ region. dtic.mil

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uci.edu The C=O stretch is also observable in the Raman spectrum. The symmetric C-C stretching of the cyclobutane ring often gives a strong signal in the Raman spectrum, which can be useful for confirming the presence of the ring structure. The C-Cl stretch is also typically Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |

| C-H (Aldehyde) | Stretch | 2720 & 2820 (Weak) | 2720 & 2820 (Weak) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-Cl | Stretch | 600 - 800 (Moderate) | 600 - 800 (Strong) |

| C-C (Ring) | Stretch | ~1000 (Fingerprint) | ~1000 (Strong) |

Note: These are typical frequency ranges for the indicated functional groups and vibrations.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry provides crucial data for confirming its molecular structure. The analysis of the mass spectrum involves the identification of the molecular ion peak and the interpretation of the various fragment ions.

The molecular formula of this compound is C6H9ClO, which corresponds to a molecular weight of approximately 132.59 g/mol . chemicalbook.com In a mass spectrum, one would expect to observe a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to this molecular weight. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, an isotopic peak (M+2) at m/z+2 is also anticipated. The relative intensity of the M+2 peak is expected to be about one-third of the M+ peak, which is a characteristic signature for a compound containing one chlorine atom.

The fragmentation of the molecular ion is influenced by the functional groups present and the cyclic nature of the molecule. The cyclobutane ring, the aldehyde group, and the chloromethyl substituent all direct the fragmentation pathways. In the case of substituted cyclobutanes, the molecular ion peak may sometimes be of low intensity or even absent, as the ring structure can be prone to fragmentation. researchgate.net

Key fragmentation patterns expected for this compound include:

Loss of the Chlorine Atom: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. This would result in the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z corresponding to [M-Cl]+.

Loss of the Chloromethyl Group: Cleavage of the bond between the cyclobutane ring and the chloromethyl group would result in the loss of a •CH₂Cl radical, generating a significant fragment ion.

Loss of the Aldehyde Group: Aldehydes can undergo fragmentation via the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group. libretexts.org The loss of •CHO (29 mass units) is a characteristic fragmentation for aldehydes. libretexts.org

Ring Cleavage: Cyclobutane and its derivatives are known to undergo characteristic ring cleavage, often resulting in the formation of ethene (C₂H₄) or other small neutral molecules. docbrown.info This leads to fragment ions with smaller m/z values. For instance, the fragmentation of the cyclobutane ring itself often produces a base peak at m/z 28, corresponding to the ethene cation radical ([C₂H₄]•+). docbrown.info

Combined Losses: Sequential loss of different groups can also occur, leading to a variety of smaller fragment ions. For example, the initial loss of a chlorine atom could be followed by the loss of the aldehyde group or fragmentation of the cyclobutane ring.

Based on these principles, a theoretical fragmentation pattern can be proposed to aid in the structural confirmation of this compound. The presence of ions corresponding to these predicted fragmentation pathways in an experimental mass spectrum would provide strong evidence for the assigned structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 132 | [C₆H₉³⁵ClO]⁺• (Molecular Ion) | - |

| 134 | [C₆H₉³⁷ClO]⁺• (Isotope Peak) | - |

| 103 | [C₆H₈O]⁺• | •CHO |

| 97 | [C₅H₆O]⁺• | •Cl |

| 83 | [C₅H₈Cl]⁺ | •CHO |

| 55 | [C₄H₇]⁺ | •CH₂Cl, •CHO |

| 49 | [CH₂³⁵Cl]⁺ | C₅H₇O |

| 29 | [CHO]⁺ | C₅H₈Cl |

Future Research Trajectories for 1 Chloromethyl Cyclobutane 1 Carbaldehyde

Exploration of Novel Reaction Pathways and Reagent Systems

Future research will likely focus on uncovering novel transformations of 1-(chloromethyl)cyclobutane-1-carbaldehyde. The aldehyde functionality serves as a primary reactive site for a multitude of transformations. Beyond standard carbonyl chemistry, exploration into photoredox catalysis could unlock new reaction pathways. For instance, visible-light-induced reactions could enable previously inaccessible transformations, potentially leading to the synthesis of complex polycyclic systems. nih.gov

The development of novel reagent systems will be crucial. The use of organocatalysts, for example, could offer milder and more selective methods for transformations involving the aldehyde group. Furthermore, investigating the reactivity of the chloromethyl group in conjunction with the aldehyde could lead to interesting intramolecular cyclization reactions, providing access to novel bicyclic scaffolds. Research into transition-metal-catalyzed cross-coupling reactions at the chloromethyl position, perhaps following transformation of the aldehyde, could also be a fruitful avenue.

Development of Highly Enantioselective and Diastereoselective Syntheses

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. nih.gov Future efforts will undoubtedly be directed towards the development of highly enantioselective and diastereoselective syntheses of derivatives of this compound. The aldehyde group is an ideal handle for asymmetric transformations.

Catalytic asymmetric additions to the carbonyl group, employing chiral catalysts, could provide enantiomerically enriched alcohols. These chiral alcohols are versatile intermediates for the synthesis of a wide range of other compounds. Furthermore, reactions that create multiple stereocenters in a single step, such as diastereoselective aldol (B89426) or Michael additions, will be of high importance. nih.govresearchgate.net The development of methods that allow for precise control over the stereochemistry of the cyclobutane (B1203170) ring and any newly formed stereocenters will be a key challenge and a significant area of research. rsc.orgnih.govnih.gov Recent advances in the enantioselective synthesis of cyclobutane derivatives through methods like [2+2] cycloadditions could be adapted to produce chiral precursors to this compound itself. researchgate.netchemistryviews.org

Integration into Sustainable and Green Chemistry Methodologies, including Flow Chemistry

The principles of green and sustainable chemistry are increasingly integral to modern chemical synthesis. grafiati.comresearchgate.netnih.gov Future research on this compound will likely emphasize the development of environmentally benign synthetic routes. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. nih.govmdpi.com

Flow chemistry, in particular, offers numerous advantages for the synthesis and transformation of this compound. researchgate.netnih.gov The enhanced heat and mass transfer in flow reactors can lead to improved reaction control, higher yields, and better selectivity. beilstein-journals.org Furthermore, the ability to safely handle reactive intermediates and reagents in a continuous flow system makes it an attractive platform for exploring the chemistry of this potentially reactive molecule. nih.govwiley-vch.de The integration of in-line purification and analysis techniques within a flow chemistry setup could streamline the synthesis of derivatives of this compound, making the process more efficient and sustainable.

Expansion of Applications in Specialized Chemical Domains

The unique structural features of this compound suggest its potential as a valuable building block in various specialized chemical domains. In medicinal chemistry, the cyclobutane motif is increasingly recognized for its ability to impart favorable properties to drug candidates, such as improved metabolic stability and conformational rigidity. nih.gov The aldehyde and chloromethyl groups provide convenient handles for the introduction of this scaffold into larger, more complex molecules with potential biological activity. nih.gov

In materials science, derivatives of this compound could be explored as monomers for the synthesis of novel polymers with unique properties. The strained cyclobutane ring could be designed to undergo ring-opening polymerization, leading to polymers with interesting backbone structures. The aldehyde and chloro functionalities also offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry will be a powerful tool for accelerating research on this compound. Quantum mechanical calculations can be used to predict the reactivity of the different functional groups, helping to guide the design of new reactions and the selection of appropriate reagents and catalysts.

Molecular modeling can be employed to study the conformational preferences of the cyclobutane ring and its derivatives. This information is particularly valuable in the context of medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. nih.gov Computational methods can also be used to predict various physicochemical properties of new compounds derived from this compound, such as solubility and lipophilicity, which are important parameters in drug design. By providing a deeper understanding of the molecule's behavior at a molecular level, computational modeling can help to rationalize experimental observations and guide future synthetic efforts in a more efficient and targeted manner.

Q & A

What are the key considerations for optimizing the synthesis of 1-(Chloromethyl)cyclobutane-1-carbaldehyde to minimize side-product formation?

Answer:

Synthetic routes involving chlorination of cyclobutane derivatives often require precise control of reaction conditions. For example, the use of SOCl₂ or other chlorinating agents may lead to over-chlorination or ring-opening side reactions. A study demonstrated that the absence of pyridine during chlorination can alter reaction pathways, as seen in analogous systems where pyridine-free conditions yielded unexpected products like 3,3-dichloro-1-(chloromethyl)indolin-2-one . Key factors include:

- Temperature control : Lower temperatures (0–5°C) may reduce decomposition.

- Catalyst selection : Pyridine or DMAP can stabilize intermediates but may introduce competing pathways.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution.

How can structural contradictions in X-ray crystallography data for chlorinated cyclobutane derivatives be resolved?

Answer:

Discrepancies in crystallographic data often arise from conformational flexibility or disordered crystal packing. For example, in 3,3-dichloro-1-(chloromethyl)indolin-2-one, the cyclobutane ring exhibits slight puckering due to steric strain from the chloromethyl group . To resolve contradictions:

- High-resolution refinement : Use synchrotron radiation for sub-Å resolution.

- Complementary techniques : Validate with NMR (e.g., DEPT for quaternary carbons) or DFT calculations to confirm bond angles.

- Dynamic crystallography : Analyze temperature-dependent data to distinguish static disorder from dynamic motion.

What analytical methods are most reliable for characterizing the stability of this compound under varying pH conditions?

Answer:

Stability studies require multi-method validation:

- HPLC-MS : Monitor degradation products (e.g., hydrolysis to cyclobutane-1-carboxylic acid).

- NMR kinetics : Track aldehyde proton () disappearance in D₂O at pH 2–12.

- TGA/DSC : Assess thermal stability, which correlates with hydrolytic resistance.

Safety Note: The compound’s acute oral toxicity (GHS Category 4, H302) necessitates handling in fume hoods with PPE .

How do steric and electronic effects influence the reactivity of the chloromethyl group in cyclobutane systems?

Answer:

The chloromethyl group’s reactivity is governed by:

- Steric hindrance : Cyclobutane’s ring strain increases steric crowding, slowing nucleophilic substitution (Sₙ2).

- Electronic effects : The aldehyde’s electron-withdrawing nature polarizes the C–Cl bond, enhancing electrophilicity.

Comparative studies on tert-butyl chloride (65(14) m/z fragment) suggest that cyclobutane’s rigidity reduces fragmentation pathways seen in linear analogs . Computational modeling (e.g., DFT) can predict regioselectivity in cross-coupling reactions.

What strategies mitigate hazards when scaling up reactions involving this compound?

Answer:

Scale-up requires:

- Process safety : Conduct calorimetry (ARC) to identify exothermic risks during chlorination.

- Waste management : Neutralize chlorinated byproducts (e.g., HCl gas) with scrubbing systems .

- Containment : Use closed systems to prevent airborne exposure (TLV: 1 ppm recommended).

Refer to OSHA HCS 2012 guidelines for handling acute toxicity (H302) and ensure emergency protocols are in place .

How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Answer:

Databases like PISTACHIO and REAXYS enable retrosynthetic analysis by mapping known reactions of chlorinated aldehydes. For example:

- Reaxys_BIOCATALYSIS : Identifies enzymatic routes for chiral resolution.

- BKMS_METABOLIC : Predicts metabolic stability for drug-discovery applications .

Parameterize calculations with experimental data (e.g., Hammett σ⁺ values) to refine predictions.

What contradictions exist in the literature regarding the stereoelectronic effects of cyclobutane rings in chlorinated systems?

Answer:

Studies on 1-chlorocyclopropane-1-carbonyl chloride reveal conflicting reports on ring strain vs. electronic stabilization. Cyclobutane’s larger ring size reduces strain compared to cyclopropane, but the aldehyde group introduces torsional stress. Resolve contradictions via:

- Comparative crystallography : Analyze bond lengths in related compounds (e.g., 4-Vinylbenzyl Chloride, C9H9Cl) .

- Kinetic isotope effects : Probe transition states in ring-opening reactions.

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.